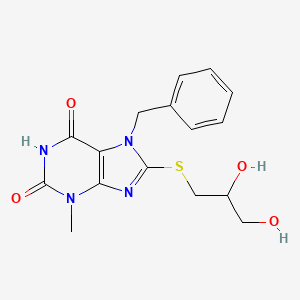

7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by a benzyl group at the N7 position, a methyl group at N3, and a 2,3-dihydroxypropylthio moiety at the C8 position.

Properties

IUPAC Name |

7-benzyl-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-19-13-12(14(23)18-15(19)24)20(7-10-5-3-2-4-6-10)16(17-13)25-9-11(22)8-21/h2-6,11,21-22H,7-9H2,1H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPUAGSXGQHUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The key steps include:

Benzyl group introduction: This is achieved through a benzyl halide and a suitable base.

Thiol group introduction: The thiol group is introduced using a suitable thiolating agent.

Hydroxypropyl group introduction: This involves the reaction with 2,3-dihydroxypropyl halide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or thiol groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various halides and nucleophiles under controlled conditions

Major Products Formed:

Oxidation: Oxidized derivatives of the compound

Reduction: Reduced derivatives of the compound

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

This compound has shown promise in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Physicochemical Properties

The compound’s 2,3-dihydroxypropylthio group distinguishes it from analogs with alternative C8 substitutions. Key comparisons include:

Analysis :

Implications for Target Compound :

- The dihydroxypropylthio group’s hydroxyls could facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to TC227 . However, the absence of chlorine or aryl groups may reduce affinity for 5-HT/D2 receptors compared to dichlorophenylpiperazine derivatives .

Biological Activity

7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : C17H20N4O4S

- Molecular Weight : 376.4301 g/mol

- CAS Number : 332388-42-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. The compound's structure allows it to mimic natural substrates in these pathways, leading to altered cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione:

- Inhibition of Cell Proliferation : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have shown a dose-dependent reduction in cell viability in breast and lung cancer cell lines.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the expression of inflammatory mediators. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antiviral Activity

Preliminary studies suggest that 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may possess antiviral properties against certain viruses. Its mechanism appears to involve interference with viral replication processes.

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability (up to 70% at 50 µM). The mechanism involved apoptosis via mitochondrial pathways.

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.